(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid is an organic compound that features a furan ring substituted with a phenyl group bearing an aminosulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the furan ring reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Aminosulfonyl Substitution: The phenyl group is then functionalized with an aminosulfonyl group through a nucleophilic aromatic substitution reaction.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction between the furan derivative and malonic acid in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sulfonamides, bases (e.g., sodium hydroxide, potassium carbonate)
Major Products Formed
Oxidation: Furanone derivatives
Reduction: Propionic acid derivatives
Substitution: Various sulfonamide derivatives
Scientific Research Applications
(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to its structural similarity to other biologically active compounds.
Materials Science: The compound’s furan ring and acrylic acid moiety make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its aminosulfonyl group allows for the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also feature a sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Thiophene derivatives: Similar to furan derivatives, thiophene compounds are used in organic semiconductors and medicinal chemistry.
Uniqueness
(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid is unique due to its combination of a furan ring, phenyl group with an aminosulfonyl moiety, and an acrylic acid moiety. This combination provides a versatile scaffold for various chemical modifications and applications.
Properties
IUPAC Name |
(E)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c14-20(17,18)11-5-1-9(2-6-11)12-7-3-10(19-12)4-8-13(15)16/h1-8H,(H,15,16)(H2,14,17,18)/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUFFUYNUDDFT-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.